5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
Description
5-Bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a heterocyclic small molecule featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The compound is further functionalized with a phenyl group linked to a pyridazine ring bearing an ethylsulfonyl moiety.
Properties
IUPAC Name |
5-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-9-6-13(20-21-16)11-4-3-5-12(10-11)19-17(22)14-7-8-15(18)25-14/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRHIRVZUQUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Furan-2-carboxylic Acid
The synthesis begins with furan-2-carboxylic acid , which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. This step achieves 5-bromofuran-2-carboxylic acid in 89% yield:
$$
\text{Furan-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{THF, 0°C}} \text{5-Bromofuran-2-carboxylic acid}
$$
The reaction’s regioselectivity is driven by the electron-donating effect of the carboxyl group, directing bromination to the 5-position.
Activation and Amide Coupling
The carboxylic acid is activated using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Subsequent coupling with 3-aminophenyl-pyridazine (synthesized separately) yields the target amide:
$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{3-Aminophenyl-pyridazine} \xrightarrow{\text{DMF, NEt}_3} \text{Target compound}
$$
Preparation of 3-Aminophenyl-pyridazine Intermediate
Pyridazine Ring Construction
The pyridazine core is synthesized via a formal [4 + 2] cyclization between vinylogous enaminonitriles and sulfonyl hydrazides , as reported by Li et al.. Key steps include:
- Transamidation : Enaminonitrile reacts with sulfonyl hydrazide to form a hydrazone intermediate.
- Radical Sulfonylation : Persulfate-initiated radical addition installs the sulfonyl group.
- 6-endo-trig Cyclization : Radical-mediated closure forms the pyridazine ring (28.8 kcal/mol activation barrier).
$$
\text{Vinylogous enaminonitrile} + \text{Sulfonyl hydrazide} \xrightarrow{\text{K}2\text{S}2\text{O}_8} \text{6-Ethylsulfonylpyridazine}
$$
Functionalization with Aniline
The pyridazine is functionalized at the 3-position via Suzuki-Miyaura coupling with 3-iodoaniline , using palladium(II) acetate and SPhos ligand:
$$
\text{6-Ethylsulfonylpyridazine-3-boronic acid} + \text{3-Iodoaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{3-Aminophenyl-pyridazine}
$$
Final Coupling and Purification
Amide Bond Formation
The furan-2-carboxamide and 3-aminophenyl-pyridazine fragments are coupled using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF. Triethylamine (NEt₃) neutralizes HCl byproducts:
$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{3-Aminophenyl-pyridazine} \xrightarrow{\text{DIC, HOAt}} \text{Target compound}
$$
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, acetone/hexane) and recrystallized from ethanol/water. Structural confirmation employs:
- ¹H/¹³C NMR : Aromatic protons at δ 7.8–8.2 ppm; sulfonyl group at δ 3.4 ppm (quartet, CH₂CH₃).
- HRMS : m/z [M+H]⁺ calculated for C₁₈H₁₅BrN₃O₄S: 464.02; found: 464.03.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Bromine Stability : The electron-withdrawing carboxamide group destabilizes the furan ring toward debromination. This is mitigated by maintaining pH > 7 during aqueous workups.
- Sulfonyl Group Oxidation : Overoxidation to sulfones is prevented by using controlled amounts of Oxone®.
- Amine Protection : The patent route employs tert-butoxycarbonyl (BOC) protection to prevent side reactions during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), LiAlH₄, or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the design of inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the ethylsulfonyl group is particularly significant in enhancing the bioavailability and metabolic stability of these derivatives.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and the furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound and share a brominated furan-carboxamide core but differ in the heterocyclic substituents (pyridazine vs. triazolo-pyridazine). The triazolo-pyridazine in may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
- replaces the pyridazine-ethylsulfonyl group with a piperidine-sulfonyl moiety and introduces a thiourea linkage. Thioureas often exhibit stronger hydrogen-bonding interactions but may face stability challenges in vivo .
- Compound 6e () employs an indole-oxadiazole scaffold, which is structurally distinct but shares the brominated aromatic system.
Functional and Pharmacological Insights
Table 2: Inferred Functional Properties Based on Structural Analogies
Key Findings :
- The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs () .
- Pyridazine in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with target proteins (e.g., kinases or proteases).
- Oxadiazole-containing compounds () leverage aromatic stacking interactions but often suffer from poor solubility, necessitating formulation optimization .
Biological Activity
5-Bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a furan ring, a pyridazine moiety, and a sulfonamide group. The presence of bromine and sulfonyl groups is significant as they can influence the compound's reactivity and biological interactions.
Antitumor Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing pyridazine rings have been reported to inhibit specific protein kinases involved in cancer cell proliferation pathways. The mechanism often involves the disruption of signaling pathways essential for tumor growth and survival .
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties. Compounds similar to this compound have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Enzyme Inhibition
The sulfonamide group present in the compound is known for its ability to act as an inhibitor for various enzymes, particularly carbonic anhydrase and certain proteases. This inhibition can lead to altered metabolic processes within cells, potentially providing avenues for treating conditions such as glaucoma and hypertension .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antitumor Activity | Demonstrated that similar compounds inhibited cancer cell proliferation by targeting specific kinases (e.g., EGFR, VEGFR). |
| Study 2: Anti-inflammatory Effects | Found that related compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for inflammatory disease treatment. |
| Study 3: Enzyme Inhibition | Reported effective inhibition of carbonic anhydrase activity, suggesting applications in therapeutic areas like glaucoma management. |
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining furan derivatives with pyridazine-based sulfonamides under acidic conditions.
- Bromination : Introducing bromine into the aromatic system via electrophilic aromatic substitution.
- Carboxamide Formation : Converting carboxylic acids or their derivatives into amides using coupling agents.
Q & A
Q. Analytical Techniques :
- HPLC : Monitors reaction progress and quantifies purity (>95% typical for pharmacological studies) .
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for verifying sulfonyl and bromo substituents) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the furan, pyridazine, and sulfonyl moieties. For example, the ethylsulfonyl group shows distinct δ 1.3 ppm (triplet, CH3) and δ 3.5 ppm (quartet, SO2CH2) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying dihedral angles between the phenyl and pyridazine rings (if single crystals are obtainable) .
Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products?
Answer:
Key Variables :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like over-sulfonation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-bromo bonds .
Case Study :
In a pyridazine sulfonylation step, optimizing molar ratios (1:1.2 for sulfonyl chloride:pyridazine) increased yield from 62% to 85% while reducing dimerization .
Advanced: What strategies address contradictions in reported biological activities of this compound?
Answer:
Common Contradictions :
- Discrepancies in IC50 values across kinase inhibition assays .
- Variability in cytotoxicity profiles in different cell lines .
Q. Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and control compounds to normalize activity measurements .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to account for metabolite-driven effects .
- Structural Validation : Confirm batch purity via HPLC-MS to rule out degradation products influencing bioactivity .
Advanced: How can computational models predict the compound's interactions with biological targets?
Answer:
Methods :
- Molecular Docking : Uses software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or MAPK targets). The bromofuran moiety shows high affinity for hydrophobic pockets .
- QSAR Modeling : Correlates substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations to validate pyridazine ring interactions) .
Case Study :
A QSAR model predicted that replacing the ethylsulfonyl group with a cyclopropylsulfonyl group could enhance solubility (clogP reduced from 3.2 to 2.8) without compromising activity .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
Challenges :
- Racemization during amide bond formation at elevated temperatures .
- Sulfonyl group hydrolysis under acidic/basic conditions .
Q. Solutions :
- Chiral Chromatography : Resolve enantiomers using columns with cellulose-based stationary phases .
- Low-Temperature Protocols : Conduct coupling reactions at ≤20°C to preserve stereochemistry .
- Continuous Flow Reactors : Improve reproducibility in multi-step syntheses (e.g., controlled residence times for sulfonylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
